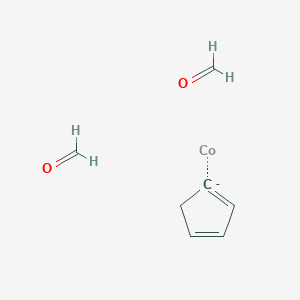
iridium 192 (sealed source)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium-192 is a radioactive isotope of iridium, commonly used in sealed sources for various industrial and medical applications. It is produced by neutron bombardment of iridium-191, resulting in a highly radioactive material that emits gamma rays and beta particles. Iridium-192 is particularly valued for its use in industrial radiography and high-dose-rate brachytherapy due to its suitable half-life and radiation properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iridium-192 is synthesized by irradiating iridium-191 with neutrons in a nuclear reactor. The neutron capture process transforms iridium-191 into iridium-192. The reaction can be represented as:
191Ir+n→192Ir
The irradiation process typically occurs in a high-flux reactor, where iridium metal discs or pellets are exposed to a neutron flux for a specified period, usually several days to weeks .
Industrial Production Methods: In industrial settings, iridium-192 sources are produced by encapsulating the irradiated iridium in stainless steel capsules. This encapsulation ensures the safe handling and use of the radioactive material. The capsules are then subjected to rigorous quality control tests to ensure they are leak-proof and meet safety standards .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium-192, being a sealed radioactive source, does not typically undergo chemical reactions in its encapsulated form. the iridium metal itself can participate in various chemical reactions, such as:
Oxidation: Iridium can form oxides when exposed to oxygen at high temperatures.
Reduction: Iridium oxides can be reduced back to metallic iridium using hydrogen or carbon monoxide.
Substitution: Iridium can form complexes with various ligands through substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Ligands such as phosphines, carbonyls, and halides in appropriate solvents.
Major Products:
Oxidation: Iridium(IV) oxide (IrO₂).
Reduction: Metallic iridium.
Substitution: Various iridium complexes, such as iridium carbonyl complexes.
Applications De Recherche Scientifique
Chemistry: Iridium-192 is used as a gamma-ray source for radiographic imaging in non-destructive testing. It helps detect structural flaws in metal parts, such as welds and castings .
Biology and Medicine: In medicine, iridium-192 is widely used in high-dose-rate brachytherapy for the treatment of cancers. The radioactive source is placed close to or within the tumor, delivering targeted radiation to destroy cancer cells while minimizing damage to surrounding healthy tissue .
Industry: Iridium-192 is employed in industrial radiography to inspect the integrity of pipelines, pressure vessels, and other critical infrastructure. Its gamma radiation provides high-resolution images that reveal internal defects .
Mécanisme D'action
Iridium-192 exerts its effects through the emission of gamma rays and beta particles. The gamma rays penetrate materials and tissues, allowing for imaging and therapeutic applications. In brachytherapy, the gamma radiation damages the DNA of cancer cells, leading to cell death and tumor shrinkage. The beta particles contribute to the localized radiation dose, enhancing the therapeutic effect .
Comparaison Avec Des Composés Similaires
Cobalt-60: Another gamma-emitting isotope used in radiography and radiotherapy.
Cesium-137: Used in medical and industrial applications for its gamma radiation.
Palladium-103: Used in brachytherapy for prostate cancer treatment.
Comparison:
Radiation Type: Iridium-192 emits both gamma rays and beta particles, whereas cobalt-60 and cesium-137 primarily emit gamma rays.
Iridium-192’s unique combination of radiation properties and half-life makes it a valuable tool in both medical and industrial fields, offering advantages in specific applications where other isotopes may not be as effective.
Propriétés
Numéro CAS |
14993-47-6 |
|---|---|
Formule moléculaire |
H6N4O4Pt |
Poids moléculaire |
0 |
Synonymes |
iridium 192 (sealed source) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




